molecular formula C10H16O4 B6601639 Cyclooctane-1,2-dicarboxylic acid CAS No. 91057-87-3

Cyclooctane-1,2-dicarboxylic acid

Cat. No.: B6601639
CAS No.: 91057-87-3
M. Wt: 200.23 g/mol
InChI Key: KZWFYIXNPRJUQF-UHFFFAOYSA-N
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Description

Cyclooctane-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid derived from cyclooctane, featuring two carboxyl groups attached to the first and second carbon atoms of the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctane-1,2-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene using hydrogen peroxide in the presence of a tungsten-based catalyst . This method involves the formation of a hydroperoxyalcohol intermediate, which undergoes further oxidation and cleavage to yield the dicarboxylic acid. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve the aerobic oxidation of cyclooctane using molecular oxygen or other oxidizing agents. This process can be catalyzed by various metal complexes, such as molybdenum or cobalt-based catalysts . The reaction is carried out under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclooctane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form cyclooctane-1,2-dione under strong oxidizing conditions.

    Reduction: Reduction of the carboxyl groups can yield cyclooctane-1,2-diol.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclooctane-1,2-dione

    Reduction: Cyclooctane-1,2-diol

    Substitution: Various esters and amides

Scientific Research Applications

Cyclooctane-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclooctane-1,2-dicarboxylic acid in chemical reactions involves the activation of the carboxyl groups, which can undergo nucleophilic attack or participate in redox reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the carboxyl groups are converted to carbonyl groups through the formation of intermediate species such as hydroperoxides .

Comparison with Similar Compounds

Cyclooctane-1,2-dicarboxylic acid can be compared with other dicarboxylic acids such as:

This compound is unique due to its larger ring size, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications.

Properties

IUPAC Name

cyclooctane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWFYIXNPRJUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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